5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a fluorophenyl group, and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps. One common approach starts with the preparation of the benzenesulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide intermediate. This intermediate undergoes further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl fluoride: Similar in structure but lacks the triazatricyclo framework.
4-(4-Fluorophenyl)-1,2,4-triazole: Shares the fluorophenyl and triazole components but differs in overall structure.
Uniqueness
5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its combination of functional groups and its triazatricyclo framework, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H17FN4O3S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H17FN4O3S/c25-17-11-9-16(10-12-17)15-29-22(26)20(33(31,32)18-6-2-1-3-7-18)14-19-23(29)27-21-8-4-5-13-28(21)24(19)30/h1-14,26H,15H2 |
InChI Key |
LAXSFVDLISMYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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